molecular formula C9H17N3 B13442405 {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No.: B13442405
M. Wt: 167.25 g/mol
InChI Key: VIUHZEQQLJSNKQ-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves the reaction of 1-(butan-2-yl)-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-(butan-2-yl)-1H-pyrazole, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(butan-2-yl)-1H-pyrazole: The parent compound without the methylamine group.

    1-(butan-2-yl)-3-methyl-1H-pyrazole: A similar compound with a methyl group at a different position.

    1-(butan-2-yl)-4-methyl-1H-pyrazole: Another isomer with a methyl group at the 4-position.

Uniqueness

{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is unique due to the presence of both the butan-2-yl and methylamine groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1-butan-2-ylpyrazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C9H17N3/c1-4-8(2)12-7-9(5-10-3)6-11-12/h6-8,10H,4-5H2,1-3H3

InChI Key

VIUHZEQQLJSNKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C=N1)CNC

Origin of Product

United States

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